molecular formula C18H28O2 B587976 (9Z,12Z)-Octadeca-9,12-dien-17-ynoic acid

(9Z,12Z)-Octadeca-9,12-dien-17-ynoic acid

Cat. No.: B587976
M. Wt: 276.4 g/mol
InChI Key: WPOFIMJJIQUNRW-HZJYTTRNSA-N
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Description

Linoleic acid alkyne is a derivative of linoleic acid, a polyunsaturated omega-6 fatty acid. This compound is characterized by the presence of an alkyne group, which is a carbon-carbon triple bond. The introduction of the alkyne group into linoleic acid enhances its reactivity and expands its utility in various chemical and biological applications.

Scientific Research Applications

Linoleic acid alkyne has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

It’s known that linoleic acid and its derivatives play a significant role in various biological processes, including the regulation of gene expression through their effects on the activity of transcription factors .

Mode of Action

It’s suggested that this compound may interact with its targets, leading to changes in the activity of transcription factors and other proteins . The ω-alkyne moiety of Linoleic Acid Alkyne allows Cu (I)-catalyzed cycloaddition chemistry with other molecules containing an azide group .

Biochemical Pathways

Linoleic Acid Alkyne is thought to be involved in several biochemical pathways. Alkyne-containing natural products are widely distributed in microbes and plants, and great efforts have focused on discovering the biosynthetic enzymes and pathways for alkyne formation . A unique pathway to produce a terminal alkyne-containing amino acid has been discovered in the bacterium Streptomyces cattleya .

Pharmacokinetics

It’s known that the modification of lipid metabolism has become a possible way to treat diseases .

Result of Action

It’s known that linoleic acid and its derivatives can have neuroprotective and anti-inflammatory effects . They can act as antioxidants, stimulate lipid droplet biogenesis, and induce lipophagy .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Linoleic Acid Alkyne. For instance, dietary intake of linoleic acid can impact blood lipid profiles . Furthermore, the presence of other molecules, such as those containing an azide group, can influence the compound’s action due to the potential for Cu (I)-catalyzed cycloaddition chemistry .

Biochemical Analysis

Biochemical Properties

The ω-alkyne moiety of Linoleic Acid Alkyne allows it to participate in Cu(I)-catalyzed cycloaddition chemistry with other molecules containing an azide group . This property has been utilized in various biochemical reactions, particularly in the field of click chemistry .

Cellular Effects

Linoleic acid, from which Linoleic Acid Alkyne is derived, is known to be an important structural component of cell membranes and affects cell membrane properties like fluidity, flexibility, and permeability .

Molecular Mechanism

It is known that the ω-alkyne moiety allows it to participate in Cu(I)-catalyzed cycloaddition chemistry with other molecules containing an azide group . This property could potentially influence its interactions with other biomolecules at the molecular level.

Temporal Effects in Laboratory Settings

It is known that the compound can be used in experiments focusing on the biological roles of linoleic acid .

Dosage Effects in Animal Models

It is known that the compound can be used in experiments focusing on the biological roles of linoleic acid .

Metabolic Pathways

It is known that the compound is an ω-alkyne derivative of linoleic acid , suggesting that it may be involved in similar metabolic pathways as linoleic acid.

Transport and Distribution

It is known that the compound can be used in experiments focusing on the biological roles of linoleic acid .

Subcellular Localization

It is known that the compound can be used in experiments focusing on the biological roles of linoleic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: Linoleic acid alkyne can be synthesized through several methods. One common approach involves the modification of linoleic acid by introducing an alkyne group. This can be achieved through the following steps:

Industrial Production Methods: In industrial settings, the production of linoleic acid alkyne may involve large-scale halogenation and dehydrohalogenation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: Linoleic acid alkyne undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrogenation: Using hydrogen gas and a palladium catalyst to convert the alkyne to an alkene.

    Oxidation: Using oxidizing agents such as potassium permanganate or ozone.

    Substitution: Using halogenating agents or other nucleophiles to introduce new functional groups.

Major Products Formed:

    Alkenes: Formed through partial hydrogenation.

    Epoxides: Formed through oxidation.

    Substituted Alkynes: Formed through substitution reactions.

Comparison with Similar Compounds

Linoleic acid alkyne can be compared with other alkyne-containing fatty acids and derivatives:

Uniqueness: Linoleic acid alkyne stands out due to its combination of the polyunsaturated fatty acid backbone and the reactive alkyne group. This unique structure allows it to participate in a wide range of chemical reactions and applications, making it a valuable tool in various fields of research and industry.

Properties

IUPAC Name

(9Z,12Z)-octadeca-9,12-dien-17-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h1,6-7,9-10H,3-5,8,11-17H2,(H,19,20)/b7-6-,10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPOFIMJJIQUNRW-HZJYTTRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCC=CCC=CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCCC/C=C\C/C=C\CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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